Neratinib maleate

Catalog No.
S537016
CAS No.
915942-22-2
M.F
C34H33ClN6O7
M. Wt
673.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neratinib maleate

CAS Number

915942-22-2

Product Name

Neratinib maleate

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C34H33ClN6O7

Molecular Weight

673.1 g/mol

InChI

InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1-

InChI Key

VXZCUHNJXSIJIM-MEBGWEOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

HKI272; HKI 272; HKI-272; PB272; PB 272; PB-272; Neratinib; Neratinib maleate; Nerlynx;

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Neratinib maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Neratinib maleate functions by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a protein found on the surface of many cell types, and its activation can promote cell growth and division. Mutations in the EGFR gene are common in various cancers, including breast cancer. Neratinib maleate acts as an irreversible inhibitor of the HER2 and EGFR tyrosine kinases, thereby blocking the downstream signaling cascade that fuels uncontrolled cell proliferation [].

Studies have shown that neratinib maleate can effectively inhibit the growth of cancer cells with EGFR mutations, making it a promising candidate for targeted cancer therapy [, ].

Potential for Overcoming Resistance to Existing Therapies

A significant challenge in cancer treatment is the development of resistance to currently available therapies. Neratinib maleate is being explored for its ability to overcome resistance to other EGFR-targeted drugs like Erlotinib []. Studies suggest that neratinib maleate may be effective in treating patients whose cancer has progressed on prior therapies by targeting different aspects of the EGFR signaling pathway [, ].

Combination Therapy Strategies

Neratinib maleate is also being investigated in combination with other anti-cancer agents to potentially improve treatment efficacy and overcome resistance mechanisms. Studies are evaluating the use of neratinib maleate alongside chemotherapy, hormonal therapy, and other targeted therapies [, ].

Neratinib maleate is a potent irreversible tyrosine kinase inhibitor primarily used for the treatment of Human Epidermal Growth Factor Receptor 2 (HER2) positive breast cancer. Approved in July 2017 under the brand name Nerlynx, it is indicated for extended adjuvant therapy following trastuzumab-based therapy. The compound is chemically classified as a 4-anilino-3-cyano quinoline derivative, with the molecular formula C30_{30}H29_{29}ClN6_6O3_3·C4_4H4_4O4_4 .

Neratinib acts as an irreversible inhibitor of HER2 and EGFR, both receptor tyrosine kinases. These receptors play a crucial role in promoting cancer cell proliferation and survival by triggering downstream signaling cascades []. By covalently binding to the ATP-binding pocket of these receptors, neratinib disrupts their ability to bind ATP (adenosine triphosphate), a critical energy source for cellular processes. This ultimately leads to the inhibition of cell growth and can induce cancer cell death [].

Clinical trials have shown that neratinib can cause various side effects, with diarrhea being the most common (occurring in nearly all patients) []. Other frequent side effects include nausea, vomiting, fatigue, abdominal pain, rash, and decreased appetite [].

Neratinib maleate functions by covalently binding to the tyrosine kinase domains of HER2 and epidermal growth factor receptor (EGFR), inhibiting their activity. This mechanism involves the formation of a stable bond with a cysteine residue in the active site of these receptors, thus preventing phosphorylation and subsequent signaling pathways that promote tumor growth. The compound's structure allows it to exhibit selectivity towards these targets while having minimal effects on other kinases .

Neratinib demonstrates significant biological activity against HER2-positive tumors. It has an inhibitory concentration (IC50) of approximately 59 nM against HER2 and exhibits weak inhibition against other kinases such as KDR and Src . In preclinical models, neratinib has been shown to reduce HER2 autophosphorylation and inhibit cyclin D1 expression, leading to decreased cell proliferation in various cancer cell lines .

The synthesis of neratinib maleate involves several steps, including the formation of the quinoline core and subsequent modifications to introduce various functional groups. The general synthetic route includes:

  • Formation of the Quinoline Backbone: Starting from appropriate precursors, a cyclization reaction is performed to construct the quinoline ring.
  • Introduction of Functional Groups: Subsequent reactions introduce the chloro and methoxy substituents at specific positions on the aromatic ring.
  • Formation of Maleate Salt: The final step involves reacting neratinib with maleic acid to form neratinib maleate, enhancing its solubility and stability for pharmaceutical formulations .

Neratinib maleate is primarily used in oncology for treating HER2-positive breast cancer. Its efficacy has been demonstrated in clinical trials, particularly in patients who have previously received trastuzumab-based therapy. Ongoing research is exploring its potential applications in other cancers, including gastric and colorectal cancers that express HER2 .

Neratinib exhibits significant drug interactions primarily through its metabolism by cytochrome P450 3A4 enzymes. Co-administration with CYP3A4 inhibitors can increase neratinib levels, leading to heightened toxicity, while CYP3A4 inducers can reduce its efficacy . Notably, drugs that alter gastric pH, such as proton pump inhibitors, significantly decrease neratinib absorption and should be avoided during treatment . Additionally, neratinib inhibits P-glycoprotein, affecting the pharmacokinetics of other drugs that are substrates for this transporter .

Several compounds share structural or functional similarities with neratinib maleate. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionIndicationsUnique Features
LapatinibDual inhibitor of EGFR and HER2Breast cancerNon-covalent binding; effective against T790M variant
AfatinibIrreversible EGFR inhibitorLung cancerBroad-spectrum EGFR inhibition
TrastuzumabMonoclonal antibody targeting HER2Breast cancerImmune-mediated mechanism; does not inhibit kinase activity
OsimertinibEGFR T790M inhibitorLung cancerSelective for T790M mutation

Neratinib's unique feature lies in its irreversible binding mechanism, offering potential efficacy against resistant variants of EGFR that are not adequately addressed by other inhibitors like lapatinib or afatinib .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

672.2099251 g/mol

Monoisotopic Mass

672.2099251 g/mol

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9RM7XY23ZS

Drug Indication

Nerlynx is indicated for the extended adjuvant treatment of adult patients with early stage hormone receptor positive HER2-overexpressed/amplified breast cancer and who are less than one year from the completion of prior adjuvant trastuzumab based therapy.

Wikipedia

Neratinib maleate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Xuhong JC, Qi XW, Zhang Y, Jiang J. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Am J Cancer Res. 2019 Oct 1;9(10):2103-2119. eCollection 2019. Review. PubMed PMID: 31720077; PubMed Central PMCID: PMC6834479.
2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548937/ PubMed PMID: 31644242.
3: Booth LA, Roberts JL, Dent P. The role of cell signaling in the crosstalk between autophagy and apoptosis in the regulation of tumor cell survival in response to sorafenib and neratinib. Semin Cancer Biol. 2019 Oct 20. pii: S1044-579X(19)30024-0. doi: 10.1016/j.semcancer.2019.10.013. [Epub ahead of print] Review. PubMed PMID: 31644944.
4: Miles J, White Y. Neratinib for the Treatment of Early-Stage HER2-Positive Breast Cancer. J Adv Pract Oncol. 2018 Nov-Dec;9(7):750-754. Epub 2018 Nov 1. Review. PubMed PMID: 31249722; PubMed Central PMCID: PMC6570523.
5: Collins DM, Conlon NT, Kannan S, Verma CS, Eli LD, Lalani AS, Crown J. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers (Basel). 2019 May 28;11(6). pii: E737. doi: 10.3390/cancers11060737. Review. PubMed PMID: 31141894; PubMed Central PMCID: PMC6628314.
6: Deeks ED. Neratinib: First Global Approval. Drugs. 2017 Oct;77(15):1695-1704. doi: 10.1007/s40265-017-0811-4. Review. PubMed PMID: 28884417.
7: Kourie HR, El Rassy E, Clatot F, de Azambuja E, Lambertini M. Emerging treatments for HER2-positive early-stage breast cancer: focus on neratinib. Onco Targets Ther. 2017 Jul 10;10:3363-3372. doi: 10.2147/OTT.S122397. eCollection 2017. Review. PubMed PMID: 28744140; PubMed Central PMCID: PMC5513878.
8: Echavarria I, López-Tarruella S, Márquez-Rodas I, Jerez Y, Martin M. Neratinib for the treatment of HER2-positive early stage breast cancer. Expert Rev Anticancer Ther. 2017 Aug;17(8):669-679. doi: 10.1080/14737140.2017.1338954. Epub 2017 Jun 26. Review. PubMed PMID: 28649882.
9: Chan A. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness. Ther Adv Med Oncol. 2016 Sep;8(5):339-50. doi: 10.1177/1758834016656494. Epub 2016 Jul 10. Review. PubMed PMID: 27583026; PubMed Central PMCID: PMC4981294.
10: Tiwari SR, Mishra P, Abraham J. Neratinib, A Novel HER2-Targeted Tyrosine Kinase Inhibitor. Clin Breast Cancer. 2016 Oct;16(5):344-348. doi: 10.1016/j.clbc.2016.05.016. Epub 2016 May 29. Review. PubMed PMID: 27405796.
11: Kourie HR, Chaix M, Gombos A, Aftimos P, Awada A. Pharmacodynamics, pharmacokinetics and clinical efficacy of neratinib in HER2-positive breast cancer and breast cancer with HER2 mutations. Expert Opin Drug Metab Toxicol. 2016 Aug;12(8):947-57. doi: 10.1080/17425255.2016.1198317. Epub 2016 Jun 27. Review. PubMed PMID: 27284682.
12: Segovia-Mendoza M, González-González ME, Barrera D, Díaz L, García-Becerra R. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Am J Cancer Res. 2015 Aug 15;5(9):2531-61. eCollection 2015. Review. PubMed PMID: 26609467; PubMed Central PMCID: PMC4633889.
13: Feldinger K, Kong A. Profile of neratinib and its potential in the treatment of breast cancer. Breast Cancer (Dove Med Press). 2015 Jun 9;7:147-62. doi: 10.2147/BCTT.S54414. eCollection 2015. Review. PubMed PMID: 26089701; PubMed Central PMCID: PMC4467661.
14: López-Tarruella S, Jerez Y, Márquez-Rodas I, Martín M. Neratinib (HKI-272) in the treatment of breast cancer. Future Oncol. 2012 Jun;8(6):671-81. doi: 10.2217/fon.12.66. Review. PubMed PMID: 22764764.
15: Bose P, Ozer H. Neratinib: an oral, irreversible dual EGFR/HER2 inhibitor for breast and non-small cell lung cancer. Expert Opin Investig Drugs. 2009 Nov;18(11):1735-51. doi: 10.1517/13543780903305428. Review. PubMed PMID: 19780706.

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